1-azido-2-chloro-4-nitrobenzene
Description
Structure
3D Structure
Properties
CAS No. |
62416-01-7 |
|---|---|
Molecular Formula |
C6H3ClN4O2 |
Molecular Weight |
198.57 g/mol |
IUPAC Name |
1-azido-2-chloro-4-nitrobenzene |
InChI |
InChI=1S/C6H3ClN4O2/c7-5-3-4(11(12)13)1-2-6(5)9-10-8/h1-3H |
InChI Key |
NPPLLASVCMBMAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)N=[N+]=[N-] |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azido 2 Chloro 4 Nitrobenzene
Nucleophilic Aromatic Substitution (SNAr) Routes
Nucleophilic aromatic substitution is a primary method for introducing the azide (B81097) functionality onto the benzene (B151609) ring. This reaction is facilitated by the presence of strong electron-withdrawing groups, such as the nitro group (NO₂), positioned ortho or para to a suitable leaving group. wikipedia.orgbyjus.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction, thereby lowering the activation energy for the substitution. youtube.comacs.org
Conventional Halide Displacement with Azide Anion
The most direct SNAr approach involves the displacement of a halide ion (typically chloride or fluoride) from a suitably activated precursor by an azide anion (N₃⁻), usually from sodium azide (NaN₃). In the context of 1-azido-2-chloro-4-nitrobenzene synthesis, a common starting material is 1,2-dichloro-4-nitrobenzene or 1-fluoro-2-chloro-4-nitrobenzene. The nitro group at position 4 activates the halide at position 1 for nucleophilic attack.
The reaction rate is dependent on the nature of the leaving group, with fluoride (B91410) being a better leaving group than chloride in SNAr reactions due to its higher electronegativity, which polarizes the C-X bond and facilitates nucleophilic attack. nih.gov The reaction is typically carried out in polar aprotic solvents which can solvate the cation of the azide salt while leaving the azide anion highly reactive.
| Starting Material | Reagent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|---|
| 1,2-Dichloro-4-nitrobenzene | Sodium Azide (NaN₃) | Dimethyl Sulfoxide (DMSO) | Room Temperature to 80 °C | Moderate to High | researchgate.netruc.dk |
| 1-Fluoro-2-chloro-4-nitrobenzene | Sodium Azide (NaN₃) | Dimethylformamide (DMF) | Room Temperature | High | nih.gov |
Utilization of Advanced Leaving Groups (e.g., Trifluoromethylsulfinyl)
To enhance reaction rates and yields, leaving groups more labile than halides can be employed. While halides are common, other groups such as sulfonate esters (e.g., tosylates, mesylates) and more advanced systems can offer superior performance under milder conditions. nih.gov For instance, groups like pyrazole (B372694) have been demonstrated to act as effective leaving groups in SNAr reactions on dinitrophenyl systems. researchgate.net The principle relies on the leaving group's ability to stabilize the negative charge that develops as the bond to the aromatic ring cleaves. Although not specifically documented for this compound, the application of leaving groups like trifluoromethylsulfinyl or disulfonylimides represents a potential strategy for its synthesis, particularly where halide displacement is sluggish. nih.gov These advanced leaving groups can sometimes offer greater reactivity and selectivity, expanding the scope of SNAr chemistry. ntu.edu.sg
One-Pot and Sodium Azide-Free Synthesis Approaches from Anilines
To circumvent the direct handling of potentially explosive sodium azide, alternative one-pot procedures starting from anilines have been developed. scienceopen.comamazonaws.com For the synthesis of this compound, the corresponding aniline (B41778), 2-chloro-4-nitroaniline (B86195), serves as the precursor. nih.govchemicalbook.com In one such method, the azide nucleophile is generated in situ. A common approach involves the reaction of hydrazine (B178648) hydrate (B1144303) with sodium nitrite (B80452) in an acidic medium to form hydrazoic acid (HN₃), which then participates in the substitution reaction. amazonaws.com This method converts the amine to a diazonium salt, which is then immediately converted to the azide in the same reaction vessel, offering a streamlined and safer process. amazonaws.comscite.ai
These one-pot syntheses are efficient, often requiring short reaction times and proceeding under mild conditions. amazonaws.comorganic-chemistry.org They are applicable to a wide range of anilines, including those bearing electron-withdrawing groups. scienceopen.com
| Starting Material | Key Reagents | Solvent | Reaction Time | Key Advantage | Reference |
|---|---|---|---|---|---|
| 2-Chloro-4-nitroaniline | Sodium Nitrite, Hydrazine Hydrate, Acetic Acid | Dichloromethane (DCM) | 30-60 minutes | Avoids use of isolated sodium azide; one-pot procedure. | amazonaws.com |
Diazotization and Azidodediazoniation Strategies
A classical and highly effective route to aryl azides is the diazotization of a primary aromatic amine followed by reaction with an azide salt. vaia.comrsc.org This method is particularly well-suited for the synthesis of this compound starting from 2-chloro-4-nitroaniline.
The process involves two main steps:
Diazotization : The primary amine (2-chloro-4-nitroaniline) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at low temperatures (0–5 °C). This reaction converts the amino group into a diazonium salt (e.g., 2-chloro-4-nitrobenzenediazonium chloride). vaia.comgoogle.comnih.gov The resulting diazonium salt is usually kept in solution at low temperatures due to its instability.
Azidodediazoniation : The cold diazonium salt solution is then treated with a source of azide ions, most commonly an aqueous solution of sodium azide (NaN₃). The azide ion displaces the dinitrogen (N₂) moiety, which is an excellent leaving group, to form the final product, this compound. rsc.orgrsc.org
This method is robust and generally provides high yields, making it a preferred route for laboratory-scale synthesis. organic-chemistry.orgrsc.org
| Step | Starting Material | Reagents | Typical Temperature | Intermediate/Product | Reference |
|---|---|---|---|---|---|
| Diazotization | 2-Chloro-4-nitroaniline | NaNO₂, aq. HCl | 0–5 °C | 2-Chloro-4-nitrobenzenediazonium chloride | rsc.orggoogle.com |
| Azidodediazoniation | 2-Chloro-4-nitrobenzenediazonium chloride | NaN₃, H₂O | 0 °C to Room Temp. | This compound | rsc.orgrsc.org |
Optimization of Reaction Conditions and Yield Enhancement in Synthesis
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while ensuring operational safety. Key parameters for optimization include the choice of solvent, temperature control, and the nature of the reagents.
In SNAr reactions , solvent choice is critical. Polar aprotic solvents like DMSO and DMF are effective because they solvate the cation (e.g., Na⁺) but not the azide anion, increasing its nucleophilicity. researchgate.net Temperature control is also vital; while higher temperatures can increase the reaction rate, they may also lead to the formation of undesired by-products through decomposition of the azide product or side reactions.
For diazotization-azidodediazoniation reactions , maintaining a low temperature (0–5 °C) during the formation of the diazonium salt is essential to prevent its decomposition. rsc.orggoogle.com A significant advancement in this area is the use of arenediazonium tosylates (ADTs). These salts, formed by using p-toluenesulfonic acid (p-TsOH) instead of mineral acids during diazotization, are often more thermally stable and can be isolated as solids. organic-chemistry.org The subsequent reaction of these stable ADTs with sodium azide can proceed cleanly in water at room temperature, often providing quantitative yields and high purity products without the need for extensive purification. organic-chemistry.org This approach enhances both the safety and efficiency of the synthesis.
Furthermore, catalyst systems, such as ruthenium complexes, have been studied for optimizing related transformations like the reduction of chloronitrobenzene derivatives, indicating that catalytic approaches could potentially be adapted to enhance selectivity and efficiency in specific synthetic steps. researchgate.net
Reactivity and Mechanistic Investigations of 1 Azido 2 Chloro 4 Nitrobenzene
Azide-Alkyne Cycloaddition (Click Chemistry)
The azide (B81097) functional group of 1-azido-2-chloro-4-nitrobenzene is a versatile handle for 1,3-dipolar cycloaddition reactions, most notably with alkynes to form stable 1,2,3-triazole rings. This transformation, a cornerstone of "click chemistry," can be achieved through catalyzed or uncatalyzed pathways, each with distinct mechanisms and outcomes.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathways and Mechanisms
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful and widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgrsc.orgnih.gov This reaction is prized for its high efficiency, mild reaction conditions, and exceptional regioselectivity. nih.gov Compared to its uncatalyzed thermal counterpart, the CuAAC reaction exhibits a tremendous rate acceleration, on the order of 10⁷ to 10⁸. organic-chemistry.org The mechanism, while complex and involving multiple equilibria, is generally understood to proceed through a sequence of organocopper intermediates rather than a concerted cycloaddition. rsc.orgscispace.comresearchgate.net
The catalytic cycle is initiated by the reaction of a Cu(I) salt with a terminal alkyne to form a copper(I) acetylide complex. ijrpc.com The azide, in this case, this compound, then coordinates to the copper center, displacing a ligand. This is followed by a cyclization step that forms a six-membered copper(III) metallacycle intermediate. ijrpc.com Subsequent protonolysis cleaves the copper-triazole bond, releasing the 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue. scispace.com The active Cu(I) catalyst can be generated in situ from Cu(II) salts (like CuSO₄) using a reducing agent such as sodium ascorbate. organic-chemistry.org
| Feature | Description |
| Catalyst | Copper(I) species, often generated in situ from Cu(II) salts and a reducing agent. |
| Reactants | Organic azide (e.g., this compound) and a terminal alkyne. |
| Key Intermediate | Copper(I) acetylide, followed by a six-membered copper(III) metallacycle. |
| Product | Exclusively the 1,4-disubstituted 1,2,3-triazole regioisomer. wikipedia.org |
| Conditions | Typically mild, often at room temperature in various solvents, including water. nih.govorganic-chemistry.org |
| Rate Acceleration | 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction. organic-chemistry.org |
Regioselectivity and the Influence of Electronic and Steric Factors in Triazole Formation
A defining feature of the CuAAC reaction is its remarkable regioselectivity, exclusively producing 1,4-disubstituted 1,2,3-triazoles. wikipedia.orgnih.gov This is in stark contrast to the uncatalyzed thermal reaction, which typically yields a mixture of 1,4- and 1,5-regioisomers. nih.govorganic-chemistry.org The regiochemical outcome of the CuAAC is dictated by the stepwise, catalyst-controlled mechanism, which directs the formation of the single, thermodynamically favored isomer. scispace.com
For this compound, both electronic and steric factors inherent to the molecule influence its reactivity.
Electronic Factors: The presence of two strong electron-withdrawing groups, the nitro (−NO₂) group at the para position and the chloro (−Cl) group at the ortho position, significantly lowers the energy of the azide's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). In the context of cycloaddition, the electron-deficient nature of the aryl azide can influence reaction rates. Research on the related compound m-nitroazidobenzene has shown that it reacts with both arylalkynes and aliphatic alkynes in hot water to form only the 1,4-disubstituted derivatives in excellent yields, even without a catalyst. rsc.org This suggests that the strong electron-withdrawing character of the nitro group heavily favors the 1,4-regioisomer by controlling the frontier molecular orbital interactions. wikipedia.org
Steric Factors: The chloro group at the C2 position, ortho to the azide, introduces steric hindrance. wikipedia.org This bulkiness can sterically disfavor the transition state leading to the 1,5-regioisomer, further enhancing the intrinsic electronic preference for the 1,4-isomer, particularly in the uncatalyzed reaction. In the CuAAC reaction, while the mechanism itself dictates the 1,4-selectivity, significant steric hindrance can potentially slow the reaction rate.
| Reaction Type | Regioselectivity | Influencing Factors |
| CuAAC | Exclusive formation of 1,4-disubstituted triazole. nih.gov | The stepwise copper-catalyzed mechanism dictates the outcome. wikipedia.orgnih.gov |
| Thermal Cycloaddition | Mixture of 1,4- and 1,5-disubstituted triazoles. wikipedia.orgorganic-chemistry.org | Governed by a balance of electronic (FMO energies) and steric effects. wikipedia.org Strong electron-withdrawing groups on the azide favor the 1,4-isomer. rsc.org |
Uncatalyzed and Thermal 1,3-Dipolar Cycloadditions
In the absence of a catalyst, the reaction between an azide and an alkyne proceeds via the Huisgen 1,3-dipolar cycloaddition mechanism. wikipedia.orgwikipedia.org This reaction is classified as a concerted [4π + 2π] cycloaddition, thermally allowed by the Woodward-Hoffmann rules. mdpi.com The process is highly exothermic, but it is kinetically hindered by a high activation energy barrier, often requiring elevated temperatures or prolonged reaction times to proceed at a reasonable rate. nih.govorganic-chemistry.org
A significant drawback of the thermal cycloaddition is its poor regioselectivity. organic-chemistry.org The frontier molecular orbital interactions (HOMO_azide-LUMO_alkyne and LUMO_azide-HOMO_alkyne) that govern the cycloaddition are often closely matched in energy, leading to the formation of a mixture of both 1,4- and 1,5-substituted triazole regioisomers, frequently in nearly equal amounts. organic-chemistry.orgwikipedia.org However, as noted previously, the strong electron-withdrawing substituents on this compound are expected to impart a higher degree of regioselectivity toward the 1,4-isomer than is observed for simple alkyl or aryl azides. rsc.org
Nitrene Generation and Subsequent Reactivity
Beyond cycloadditions, aryl azides like this compound are well-known precursors for the generation of nitrenes. Nitrenes are highly reactive, electron-deficient intermediates containing a monovalent nitrogen atom. They are typically formed by the extrusion of a molecule of dinitrogen (N₂) from the azide, a process that can be initiated either by heat (thermolysis) or by light (photolysis).
Photolytic Pathways Leading to Nitrene Intermediates
The photolysis of aryl azides is a common method for generating aryl nitrenes under mild conditions. Irradiation of an azide with ultraviolet light excites the molecule, leading to the cleavage of the N-N₂ bond and the liberation of dinitrogen gas, producing the corresponding nitrene. nsf.gov For aryl azides, this process typically yields a triplet ground-state nitrene. nsf.gov
Studies on structurally similar compounds provide insight into the expected behavior of this compound. For instance, photolysis of 2-azido-4-nitrophenol (B1230318) with visible light results in the formation of nitrene intermediates. nih.gov Similarly, the photolysis of β-azido propiophenone (B1677668) derivatives leads to the selective formation of triplet alkyl nitrenes, which were directly detected using laser flash photolysis. researchgate.net The resulting nitrene from this compound would be a highly reactive species (2-chloro-4-nitrophenylnitrene) capable of undergoing various subsequent reactions, including:
Hydrogen abstraction from the solvent or other molecules.
Insertion into C-H or O-H bonds.
Dimerization to form azo compounds.
The specific pathway taken depends on the reaction conditions and the surrounding molecular environment. Research on 4-azido-2,3,5,6-tetrafluorobenzoic acid has shown that photolysis in a crystalline state can generate a remarkably stable triplet nitrene with a lifetime of days at room temperature, suggesting that the solid-state environment can protect the reactive intermediate. nsf.gov
| Precursor | Method | Intermediate | Key Findings |
| β-azido propiophenone | Photolysis | Triplet alkyl nitrene | Detected directly by laser flash photolysis; decays by dimerization. researchgate.net |
| 4-azido-2,3,5,6-tetrafluorobenzoic acid | Photolysis in crystal | Triplet aryl nitrene | Nitrene exhibits exceptional stability (lifetime of 20 days at room temp). nsf.gov |
| 2-azido-4-nitrophenol | Photolysis | Nitrene intermediate | Irradiation with visible light forms nitrenes with a high singlet-to-triplet ratio. nih.gov |
Thermolytic Pathways and Nitrene Intermediates
Heating this compound provides an alternative route to the corresponding nitrene intermediate. The thermolysis of aryl azides also results in the extrusion of N₂ gas to generate the highly reactive nitrene species. The temperatures required for thermolysis are generally higher than those used for photolysis.
The reactivity of the thermally generated 2-chloro-4-nitrophenylnitrene is expected to be analogous to that of the photochemically generated species. The high reactivity and short lifetime of nitrenes mean they will readily react with any available substrates in the reaction mixture. In the absence of a suitable trapping agent, the nitrene may undergo dimerization to form 2,2'-dichloro-4,4'-dinitroazobenzene or react with the parent azide molecule. The specific products formed are highly dependent on the reaction temperature, concentration, and solvent. The principles governing the reactivity of triplet nitrenes, such as their persistence and tendency to dimerize rather than abstract hydrogen atoms from solvents, as observed in some systems, would also apply to the thermally generated intermediate. researchgate.net
Rearrangements and Cyclization Reactions via Nitrenes (e.g., Azepine, Azirine Formation)
The thermal or photochemical decomposition of this compound can lead to the formation of a highly reactive nitrene intermediate. This nitrene can undergo various intramolecular reactions, including rearrangements and cyclizations.
One potential reaction pathway involves the rearrangement of the vinyl nitrene, which can be generated from the corresponding vinyl azide. This rearrangement can lead to the formation of 2H-azirines. researchgate.net These azirines are strained three-membered heterocyclic compounds containing a nitrogen atom and a double bond. researchgate.net The formation of 2H-azirines often proceeds through the loss of molecular nitrogen from a vinyl azide, followed by photochemical ring-opening to yield nitrile ylides. researchgate.net While the direct formation of azepines from this compound is not extensively detailed in the provided search results, the generation of nitrenes is a known pathway to azepine synthesis through ring expansion of the aromatic ring.
Nitrene Adduct Formation and Oxidation Processes
The nitrene generated from this compound is an electrophilic species that can react with various nucleophiles to form adducts. While specific examples of adduct formation with this particular compound are not detailed in the provided results, the general reactivity of nitrenes suggests that it can react with unsaturated systems like alkenes and alkynes to form aziridines and other nitrogen-containing heterocycles.
Oxidation processes involving the nitrene are also plausible. In the presence of oxygen, the nitrene intermediate could potentially be oxidized, although specific pathways and products are not elucidated in the available information.
Other Fundamental Reactions
Nucleophilic Reactivity of the Azide Moiety
The azide group in this compound is a versatile functional group that can participate in various reactions. One of the key reactions is the [3+2] cycloaddition with alkynes, commonly known as the Huisgen cycloaddition or, in its copper-catalyzed form, the "click" reaction. nih.gov This reaction leads to the formation of stable 1,2,3-triazole rings. nih.gov
The azide moiety can also be subject to nucleophilic attack. For instance, treatment with sodium azide can trigger intramolecular cyclizations, leading to complex heterocyclic systems. nih.govacs.org This reactivity highlights the dual nature of the azide group, which can act as a 1,3-dipole in cycloadditions and be susceptible to nucleophilic attack.
| Reaction Type | Reagents | Product Type | Reference |
| [3+2] Cycloaddition | Terminal Alkynes (in presence of Cu catalyst) | 1,2,3-Triazoles | nih.gov |
| Intramolecular Cyclization | Sodium Azide | Fused Heterocyclic Systems | nih.govacs.org |
Reduction Pathways to Anilines and Related Amines
The nitro group of this compound can be selectively reduced to an amino group, yielding the corresponding aniline (B41778) derivative. This reduction is a fundamental transformation in organic synthesis. chemrxiv.org Various reducing agents can be employed for this purpose, including metal catalysts like palladium on carbon (Pd/C) with a hydrogen source such as hydrazine (B178648) hydrate (B1144303). organic-chemistry.org The reduction can also be achieved using other systems, such as iron-based catalysts with formic acid or sodium borohydride (B1222165) in the presence of a catalyst. organic-chemistry.orgresearchgate.net
The reduction of nitroarenes to anilines can proceed through different pathways, including a direct route involving nitrosobenzene (B162901) and hydroxylamine (B1172632) intermediates, or a condensation pathway that goes through azoxybenzene (B3421426) and azobenzene. chemrxiv.orgresearchgate.net The choice of catalyst and reaction conditions can influence the predominant pathway. researchgate.net
In some microbial degradation pathways, the nitro group is partially reduced to a hydroxylamino group, which can then undergo rearrangement. nih.gov
| Reducing System | Product | Notes | Reference |
| Fe doped 1T MoS2 | Aniline derivative | Selective and complete reduction. | chemrxiv.org |
| CuO/Hydrazine Hydrate | Aniline derivative | Rapid reduction at room temperature. | researchgate.net |
| Pd/C / Hydrazine Hydrate | Halogenated anilines | Selective reduction of the nitro group. | organic-chemistry.org |
| Iron-based catalyst / Formic Acid | Aniline derivative | Base-free transfer hydrogenation. | organic-chemistry.org |
| Tetrahydroxydiboron | Aniline derivative | Metal-free reduction in water. | organic-chemistry.org |
Intramolecular Cyclizations and Cascade Reactions
The presence of both an azide and a nitro group on the same aromatic ring, along with a chlorine atom, provides the potential for various intramolecular cyclizations and cascade reactions, particularly upon generation of a nitrene.
Studies on related azido-isocyanides have shown that the azide group can participate in intramolecular cyclizations triggered by an azide anion, leading to the formation of complex heterocyclic systems like cyclic cyanamides and tetrazoles. nih.govacs.org While not directly involving a nitro group, this demonstrates the propensity of the azide function to engage in such cyclization reactions.
In a study on 5-azido-3,4-dinitropyrazole, treatment with nitrogen-rich bases led to a domino reaction involving salt formation, cyclization, and nucleophilic substitution, resulting in fused pyrazolo[1,5-d]tetrazole-based energetic salts. rsc.org This highlights how the interplay between an azide and a nitro group on a heterocyclic ring can lead to complex and unprecedented reactivity.
Decomposition Pathways and Stability Studies
Aromatic azides, including this compound, are known to be thermally sensitive compounds. Decomposition is often initiated by the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. The stability of such compounds is a critical factor, especially for energetic materials.
Studies on related compounds like 1-chloro-4-nitrobenzene (B41953) indicate that it is a persistent environmental pollutant. mdpi.com While hydrolysis is not expected to be a significant degradation pathway under environmental conditions, biodegradation can occur. oecd.org For instance, the bacterial strain LW1 can utilize 1-chloro-4-nitrobenzene, transforming it into 2-amino-5-chlorophenol (B1209517) under anaerobic conditions. nih.govmdpi.com
The decomposition of azides can be influenced by factors such as temperature, light, and the presence of other reactive functional groups within the molecule. The nitro group, being a strong electron-withdrawing group, can influence the stability and reactivity of the azide.
Thermal Decomposition Mechanisms and Products
The thermal decomposition of aryl azides, particularly those with ortho-substituents, often involves intramolecular cyclization reactions. In the case of this compound, the presence of a nitro group at the ortho position to the azide is a key feature. Studies on analogous 4-substituted 2-nitrophenyl azides have shown that thermolysis typically leads to the formation of benzofuroxans with the extrusion of nitrogen gas. rsc.org
The generally accepted mechanism for this type of reaction involves the initial loss of a nitrogen molecule (N₂) from the azide group to form a highly reactive nitrene intermediate in the singlet state. This is typically the rate-determining step. researchgate.net The close proximity of the ortho-nitro group allows for a rapid intramolecular cyclization. The singlet nitrene attacks one of the oxygen atoms of the nitro group, leading to a transient five-membered ring intermediate. This intermediate then rearranges to form the stable benzofuroxan (B160326) ring system.
While specific studies on the thermal decomposition of this compound are not extensively documented in the reviewed literature, based on the reactivity of similar compounds, the primary thermal decomposition product is expected to be 5-chloro-7-nitrobenzofuroxan .
The reaction is typically carried out by heating the compound in an inert solvent. The decomposition follows first-order kinetics, and the rate is largely independent of the solvent's polarity. rsc.org The presence of the electron-withdrawing chloro and nitro groups is expected to influence the rate of decomposition.
Table 1: Expected Thermal Decomposition of this compound
| Reactant | Conditions | Major Product | Mechanism Highlights |
| This compound | Heat | 5-Chloro-7-nitrobenzofuroxan | Initial N₂ extrusion to form a singlet nitrene, followed by intramolecular cyclization involving the ortho-nitro group. |
Photochemical Decomposition Mechanisms and Photoproducts
The photochemistry of aryl azides is characterized by the formation of highly reactive nitrene intermediates upon absorption of ultraviolet (UV) light. researchgate.net The irradiation of this compound is expected to initiate the cleavage of the azide group, releasing molecular nitrogen and generating 2-chloro-4-nitrophenylnitrene.
The subsequent reactions of the generated nitrene are complex and can proceed through different pathways depending on the spin state of the nitrene (singlet or triplet) and the reaction environment. osti.gov
Singlet Nitrene Pathway: The initially formed singlet nitrene is highly electrophilic and can undergo several reactions:
Intramolecular Cyclization: Similar to the thermal pathway, the singlet nitrene can attack the ortho-nitro group to form 5-chloro-7-nitrobenzofuroxan.
Ring Expansion: The singlet nitrene can also lead to a ring expansion, forming a highly strained and transient dehydroazepine intermediate. The lifetime of this species is often short, especially with the influence of a nitro substituent. osti.gov This intermediate can then react with nucleophiles present in the medium.
Intersystem Crossing: The singlet nitrene can undergo intersystem crossing to the more stable triplet state.
Triplet Nitrene Pathway: The triplet nitrene is a diradical and is generally less reactive than the singlet state. It can undergo:
Hydrogen Abstraction: In the presence of suitable hydrogen donors, the triplet nitrene can abstract hydrogen atoms to form the corresponding amine (2-chloro-4-nitroaniline).
Reaction with Molecular Oxygen: If the photolysis is carried out in the presence of oxygen, the triplet nitrene can react to form nitroso compounds.
Laser flash photolysis studies on related p-substituted phenyl azides have been instrumental in detecting the transient triplet nitrene and the corresponding nitrenium ion in aqueous solutions. scholaris.ca For nitro-substituted aromatic azides, it has been noted that irradiation can lead to a complex mixture of products stemming from the involvement of singlet and triplet nitrenes, the triplet azide, and the ring-expanded dehydroazepine. osti.gov The nitro group enhances the reactivity of the singlet nitrene towards nucleophiles and shortens the lifetime of the dehydroazepine intermediate. osti.gov
Table 2: Potential Photochemical Decomposition Pathways of this compound
| Intermediate | Potential Reactions | Potential Products |
| Singlet 2-Chloro-4-nitrophenylnitrene | Intramolecular cyclization | 5-Chloro-7-nitrobenzofuroxan |
| Ring expansion | Products from dehydroazepine intermediate | |
| Intersystem crossing | Triplet 2-chloro-4-nitrophenylnitrene | |
| Triplet 2-Chloro-4-nitrophenylnitrene | Hydrogen abstraction | 2-Chloro-4-nitroaniline (B86195) |
| Reaction with O₂ | Nitroso derivatives |
Advanced Characterization and Spectroscopic Analysis in Mechanistic Elucidation
X-ray Crystallography for Molecular Structure Elucidation
For instance, the crystal structure of 1-chloro-2-methyl-4-nitrobenzene reveals a nearly planar molecule, with the nitro group showing a slight dihedral angle relative to the benzene (B151609) ring. mdpi.comresearchgate.net The crystal packing in this related molecule is stabilized by π-π stacking interactions between adjacent benzene rings, as well as C-H···O hydrogen bonds and close chlorine-oxygen contacts. mdpi.comresearchgate.net It is plausible that 1-azido-2-chloro-4-nitrobenzene would exhibit similar planarity and intermolecular interactions. The azide (B81097) group, being linear, would lie in or close to the plane of the benzene ring.
The determination of the crystal structure of 1-azido-2-nitro-2-azapropane, another energetic material containing an azide group, further underscores the utility of this technique in characterizing the precise molecular geometry and intermolecular forces that govern the solid-state packing of such compounds. sciencemadness.org
Table 1: Crystallographic Data for Related Compounds
| Compound | Crystal System | Space Group | Unit Cell Dimensions | Reference |
| 1-Chloro-2-methyl-4-nitrobenzene | Monoclinic | P2₁/n | a = 13.5698(8) Å, b = 3.7195(3) Å, c = 13.5967(8) Å, β = 91.703(3)° | mdpi.comresearchgate.net |
| 1-Azido-4-nitrobenzene | Orthorhombic | P2₁2₁2₁ | a = 3.6798 Å, b = 10.3754 Å, c = 18.1767 Å | nih.gov |
| 1-Azido-2-nitro-2-azapropane | Monoclinic | P2₁/n | a = 0.61331(3) nm, b = 1.10733(5) nm, c = 0.38890(3) nm, β = 100.465(2)° | sciencemadness.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for characterizing the structure of this compound in solution and for monitoring its chemical reactions in real-time. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of a related compound, 4-(4-chlorophenyl) diazenyl)phenol, the aromatic protons appear in the range of 6.94–7.88 ppm. actachemicamalaysia.com For this compound, one would expect a complex splitting pattern in the aromatic region due to the distinct electronic effects of the azide, chloro, and nitro substituents on the neighboring protons.
¹³C NMR spectroscopy is equally informative. In a related nitrated aromatic compound, the carbon atom attached to the nitro group (O₂N-C) shows a signal around 148 ppm. actachemicamalaysia.com The carbon atoms attached to the chlorine and azide groups in this compound would also exhibit characteristic chemical shifts.
The power of NMR extends to real-time reaction monitoring. asahilab.co.jprsc.orgmagritek.comnih.gov For example, the progress of azide-alkyne cycloaddition reactions can be tracked by observing the disappearance of reactant signals and the appearance of product signals. nih.gov This allows for the determination of reaction kinetics and the identification of any transient intermediates.
Table 2: Expected NMR Data for this compound (Based on Related Compounds)
| Nucleus | Expected Chemical Shift Range (ppm) | Remarks |
| ¹H | 7.0 - 8.5 | Aromatic protons, complex splitting patterns expected. |
| ¹³C | 110 - 150 | Aromatic carbons, with distinct shifts for carbons attached to Cl, N₃, and NO₂ groups. |
Infrared (IR) Spectroscopy for Azide Functionality and Reaction Progress Tracking
Infrared (IR) spectroscopy is a crucial technique for the identification of the azide functional group and for tracking the progress of reactions involving this compound. The azide group exhibits a strong and characteristic asymmetric stretching vibration (νas) in a region of the IR spectrum that is typically free from other absorptions.
For various azidobenzenes, this strong absorption band appears around 2140 cm⁻¹. acs.org The presence of a sharp, intense peak in this region is a clear indicator of the azide functionality in the molecule. The nitro group also has characteristic symmetric and asymmetric stretching frequencies, typically observed in the ranges of 1300-1370 cm⁻¹ and 1500-1560 cm⁻¹, respectively.
IR spectroscopy can be effectively used to monitor reactions. For instance, in the synthesis of 1-azido-2-nitro-2-azapropane, the reaction progress can be followed by observing the appearance of the azide peak. sciencemadness.org Similarly, in reduction reactions where the azide is converted to an amine, the disappearance of the azide band at 2140 cm⁻¹ would signify the completion of the reaction. acs.org
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity | Reference |
| Azide (-N₃) | Asymmetric stretch | ~2140 | Strong | acs.org |
| Nitro (-NO₂) | Asymmetric stretch | 1500 - 1560 | Strong | nist.gov |
| Nitro (-NO₂) | Symmetric stretch | 1300 - 1370 | Strong | nist.gov |
Mass Spectrometry for Identification of Reaction Intermediates and Product Mass Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to identify intermediates formed during its reactions. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting ions, the exact mass of the parent compound can be confirmed. nist.gov
The molecular weight of this compound is approximately 198.57 g/mol . evitachem.com In a mass spectrum, a molecular ion peak corresponding to this mass would be expected. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
During chemical reactions, mass spectrometry can be employed to detect and identify transient intermediates. For example, in the reduction of the nitro group or substitution of the azide group, intermediates can be trapped and analyzed by MS to elucidate the reaction pathway. The technique is also essential for confirming the mass of the final products of reactions involving this compound.
Application of Photoelectron Spectroscopy (PES) for Electronic Structure Characterization
Photoelectron spectroscopy (PES) is a sophisticated technique used to investigate the electronic structure of molecules by measuring the kinetic energies of electrons ejected upon photoionization. While specific PES data for this compound is not available in the provided search results, studies on related molecules like nitrobenzene (B124822) provide a framework for understanding its electronic properties. nih.govresearchgate.net
Theoretical studies on nitrobenzene using methods like Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) have been used to calculate vertical excitation energies. nih.govresearchgate.net These calculations help in interpreting the experimental absorption spectra. For nitrobenzene, the electronic structure is significantly influenced by the nitro group. nih.gov In this compound, the electronic structure would be a complex interplay of the electronic effects of the nitro, chloro, and azido (B1232118) groups. PES would be instrumental in experimentally determining the ionization potentials corresponding to the removal of electrons from various molecular orbitals, providing a detailed picture of the electronic landscape of the molecule.
Computational and Theoretical Chemistry of 1 Azido 2 Chloro 4 Nitrobenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 1-azido-2-chloro-4-nitrobenzene. These calculations, often employing methods like Density Functional Theory (DFT), provide a detailed picture of the molecule's properties.
Theoretical studies on related azido (B1232118) and nitro derivatives of benzene (B151609) have been used to calculate detonation velocity and pressure, identifying candidates for high-energy density compounds (HEDCs). researchgate.net For these candidates, the bond dissociation energies (BDE) of potential trigger bonds are computed. researchgate.net The stability of such compounds is often dictated by the weakest bond, and its BDE provides a measure of the energy required to initiate decomposition.
Table 1: Calculated Properties of Related Nitroaromatic Compounds
| Compound | Method | Calculated Property | Value |
| Nitro and Azido Benzene Derivatives | B3LYP/6-31G* | Bond Dissociation Energy (BDE) | > 200 kJ/mol |
| Nitro and Azido Benzene Derivatives | "furoxan mechanism" | Activation Energy (Ea) | > 100 kJ/mol |
This table presents theoretical data for a class of related compounds and is for illustrative purposes.
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, DFT calculations can identify transition states and intermediates, providing a step-by-step understanding of reaction pathways.
For instance, DFT has been used to study the regioselectivity and mechanism of 1,3-dipolar cycloaddition reactions of azides with alkynes. researchgate.net These "click chemistry" reactions are of significant interest for the synthesis of triazoles. evitachem.comresearchgate.net DFT calculations can elucidate the energy profiles of different reaction pathways, helping to predict the most likely product. researchgate.net The analysis of global and local DFT-derived indices can further explain the observed regioselectivity. researchgate.net
In the context of decomposition, theoretical studies have explored the pyrolysis of compounds with adjacent nitro and azido groups. researchgate.net It has been shown that the pyrolysis may proceed through a "furoxan mechanism," which has a significantly lower activation energy compared to the simple rupture of the C-N3 or C-NO2 bond. researchgate.net This highlights the importance of neighboring group participation in the decomposition process.
Potential Energy Surface Analysis of Decomposition and Rearrangement Reactions
The analysis of the potential energy surface (PES) is crucial for understanding the decomposition and rearrangement reactions of energetic materials like this compound. The PES provides a landscape of energy as a function of the molecule's geometry, revealing the most favorable pathways for reaction.
A significant rearrangement reaction for aromatic azides is the Curtius rearrangement, where an acyl azide (B81097) rearranges to an isocyanate with the loss of nitrogen gas. byjus.com While not directly applicable to this compound itself, the principles of such rearrangements are relevant to understanding the potential transformations of the azido group. Theoretical studies can model the transition state of such rearrangements, providing insight into the reaction mechanism. bdu.ac.innih.gov
Another relevant transformation is the Bamberger rearrangement, which involves the conversion of N-phenylhydroxylamines to aminophenols. wiley-vch.de This is pertinent in the context of the reduction of the nitro group in this compound, which can lead to the formation of hydroxylamine (B1172632) intermediates that may subsequently rearrange. nih.gov
Investigation of Solvation Effects and Environmental Influences on Reaction Pathways
The surrounding environment, particularly the solvent, can have a profound impact on the reaction pathways of this compound. Computational methods can be used to investigate these solvation effects by incorporating solvent models into the calculations.
Studies on the hydrogenation of chloronitrobenzenes have shown that the choice of solvent influences the reaction mixture composition and the activity of the catalyst. researchgate.net Generally, aprotic solvents can lead to higher selectivity with lower dechlorination, while protic solvents may result in higher reaction rates. researchgate.net These experimental observations can be rationalized and predicted using computational models that account for solvent-solute interactions.
The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby altering the energy barriers of different reaction pathways. By performing calculations in different solvent environments, researchers can gain a more accurate understanding of how the reaction will proceed in a real-world setting.
Applications in Advanced Organic Synthesis and Materials Science Non Clinical
Building Block for Diverse Heterocyclic Compounds
The presence of both an azide (B81097) and a nitro group makes 1-azido-2-chloro-4-nitrobenzene a valuable precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds. These functional groups offer multiple reaction pathways, including cycloadditions and reductive cyclizations, to construct intricate molecular frameworks.
Synthesis of Substituted Triazoles and Tetrazoles
The azide functional group in this compound is a key reactive handle for the synthesis of 1,2,3-triazoles through [3+2] cycloaddition reactions with alkynes. This reaction, often referred to as "click chemistry," is known for its high efficiency and selectivity, proceeding readily under thermal or copper-catalyzed conditions to yield 1,4-disubstituted triazoles. The resulting triazole ring is a stable aromatic system found in many biologically active molecules and functional materials. While specific examples detailing the use of this compound are not extensively documented, the general reactivity of aryl azides in these cycloadditions is well-established.
Similarly, the azide moiety can participate in the synthesis of tetrazoles. One common method involves the reaction of an azide with a nitrile in the presence of a Lewis or Brønsted acid catalyst. The reaction proceeds via a stepwise cycloaddition mechanism to form the stable, aromatic tetrazole ring. Although direct experimental data for this compound in this specific transformation is limited, its structural features suggest its potential as a precursor for substituted phenyl-tetrazoles.
| Heterocycle | General Synthetic Method | Key Functional Group of this compound |
|---|---|---|
| Substituted Triazoles | [3+2] Cycloaddition with alkynes (Click Chemistry) | Azide (-N3) |
| Substituted Tetrazoles | Reaction with nitriles | Azide (-N3) |
Precursor for Indole (B1671886) and Azepine Derivatives
The nitro group in this compound opens pathways for the synthesis of indole derivatives. A common strategy involves the reductive cyclization of ortho-nitroarenes. For instance, a palladium-catalyzed reductive cyclization of 1-halo-2-nitrobenzenes with alkynes can yield 2-substituted indoles. researchgate.net While this specific substrate has not been explicitly reported, the presence of the nitro group and the chloro substituent suggests its potential utility in similar palladium-catalyzed tandem reactions. researchgate.net
Furthermore, the photolytic decomposition of aryl azides can lead to the formation of highly reactive nitrenes, which can undergo ring expansion to form azepine derivatives. The photolysis of phenyl azide and its derivatives in the presence of nucleophiles is a known method for the synthesis of substituted azepines. rsc.org The irradiation of this compound could potentially generate the corresponding nitrene, which could then rearrange to form a substituted chloro-nitro-azepine.
Strategies for Bioconjugation and Chemical Tagging in Chemical Biology
Aryl azides are valuable tools in chemical biology for bioconjugation and chemical tagging, primarily due to their ability to function as photoaffinity labels. Upon irradiation with UV light, the azide group of this compound can be converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including proteins and other biomolecules. This property is exploited in photoaffinity labeling to identify and study protein-ligand interactions. The nitro group on the aromatic ring can influence the photochemical properties of the azide, potentially shifting the activation wavelength to longer, less damaging wavelengths.
Role in Polymer Chemistry and Functional Material Development
The azide functionality of this compound makes it a candidate for use in polymer chemistry and the development of functional materials. Aryl azides can be incorporated into polymer backbones or as pendant groups to create photo-crosslinkable polymers. Upon exposure to UV light, the azide groups decompose to form nitrenes, which can then react with adjacent polymer chains to form a crosslinked network. researchgate.netrsc.orgnih.gov This process can be used to modify the physical and chemical properties of polymers, such as their solubility, thermal stability, and mechanical strength.
Moreover, the azide group can participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach other functional molecules to a polymer chain. This allows for the precise and efficient modification of polymers to create materials with tailored properties for applications in areas such as drug delivery, coatings, and electronics.
Investigation in Energetic Materials Research and Design
The combination of an azide group and a nitro group on the same aromatic ring makes this compound a compound of interest in the field of energetic materials. Both azido (B1232118) and nitro groups are known "explosophores" that release a significant amount of energy upon decomposition, primarily through the formation of stable nitrogen gas. The thermal decomposition of related dinitro-chloro-azido benzenes has been studied, revealing exothermic decomposition pathways. researchgate.net
Computational studies on similar energetic compounds, such as trinitro-substituted derivatives, are often used to predict their energetic properties, including heat of formation and detonation performance. nih.govnih.govmdpi.comresearchgate.net Such studies on this compound could provide valuable insights into its potential as a high-energy material. The presence of the chlorine atom would also influence its energetic properties and decomposition products.
| Application Area | Key Functional Groups | Principle of Application |
|---|---|---|
| Polymer Chemistry | Azide (-N3) | Photo-crosslinking via nitrene formation; Polymer modification via "click chemistry". |
| Energetic Materials | Azide (-N3), Nitro (-NO2) | Exothermic decomposition to release energy and form stable nitrogen gas. |
Application as Photoaffinity Labeling Reagents (General for Aryl Azides)
Aryl azides, including this compound, are widely used as photoaffinity labeling reagents. The principle behind this application is the light-induced generation of a highly reactive nitrene species from the azide group. This nitrene can then insert into C-H, N-H, and O-H bonds in its immediate vicinity, leading to the formation of a stable covalent bond.
In a typical photoaffinity labeling experiment, a molecule of interest is modified to include an aryl azide moiety. This modified molecule is then allowed to bind to its biological target (e.g., a protein). Upon irradiation with UV light, the aryl azide is activated, and the resulting nitrene covalently crosslinks the molecule to its target. This allows for the identification of the binding partners and the mapping of binding sites. The presence of a nitro group on the aryl ring can be advantageous as it often shifts the absorption maximum of the azide to longer wavelengths, which can reduce photodamage to biological samples.
Conclusion and Future Research Directions
Current Understanding and Identification of Research Gaps
Our current understanding of 1-azido-2-chloro-4-nitrobenzene is that of a reactive and versatile building block in organic synthesis. Its synthesis is readily achievable through nucleophilic aromatic substitution, a testament to the activating effects of the nitro and chloro substituents on the benzene (B151609) ring. The presence of the azide (B81097) functionality opens up a vast chemical space, enabling its participation in cycloaddition reactions, most notably copper-catalyzed azide-alkyne cycloadditions ("click chemistry"), and serving as a precursor to highly reactive nitrene intermediates upon thermal or photochemical activation.
However, a comprehensive review of the existing literature reveals notable research gaps. While the synthesis of derivatives from this compound is documented, detailed procedural and characterization data for the parent compound itself are not extensively reported in readily accessible sources. Specifically, a consolidated public record of its NMR and IR spectroscopic data, as well as its single-crystal X-ray structure, would be invaluable for future research and applications. Furthermore, while its potential as a photoaffinity label is inferred from the general behavior of aryl azides, specific studies demonstrating its application in this context are not widely available.
Emerging Methodologies and Persistent Synthetic Challenges
The field of aryl azide chemistry is continually evolving, with emerging methodologies focusing on improving the safety, efficiency, and scope of their synthesis and application. Flow chemistry, for instance, offers a promising avenue for the safe handling of potentially energetic compounds like aryl azides by minimizing reaction volumes and enabling precise control over reaction parameters.
Despite these advancements, persistent challenges remain. The inherent instability of many aryl azides, particularly those with multiple activating groups, necessitates careful handling and reaction design. The selective functionalization of the aromatic ring of this compound, beyond the displacement of the chloro or azido (B1232118) group, presents a synthetic challenge that could unlock access to a wider range of novel derivatives. Moreover, controlling the reactivity of the in situ generated nitrene to achieve selective C-H insertion or other desired transformations over undesired side reactions remains a significant area of research.
Prospective Avenues for Theoretical and Applied Research on Aryl Azides
The future of research on this compound and related aryl azides is bright, with numerous prospective avenues for both theoretical and applied investigations.
Theoretical Research:
Computational Modeling: Detailed density functional theory (DFT) calculations could provide deeper insights into the thermal and photochemical decomposition pathways of this compound, helping to predict and control the formation of the corresponding nitrene and subsequent reaction products.
Reaction Mechanism Studies: Theoretical investigations into the mechanisms of its cycloaddition reactions and its interactions as a photoaffinity label could guide the design of more efficient and selective transformations.
Applied Research:
Medicinal Chemistry: The use of this compound as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activity is a promising area for further exploration. Its application in "click chemistry" allows for the facile construction of diverse molecular libraries for drug discovery screening.
Materials Science: The ability of aryl azides to form covalent bonds upon photolysis makes them attractive for surface modification and the development of new materials. Investigating the use of this compound in creating functionalized polymers or for patterning surfaces could lead to new technological applications.
Chemical Biology: Further exploration of its potential as a photoaffinity label is warranted. The synthesis of derivatives with tailored properties could provide valuable tools for identifying and studying protein-ligand interactions and elucidating biological pathways.
Q & A
Q. What are the common synthetic routes for preparing 1-azido-2-chloro-4-nitrobenzene?
The compound is typically synthesized via nucleophilic aromatic substitution of a halogenated precursor (e.g., 2-chloro-1-fluoro-4-nitrobenzene) with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (~80–100°C). This method ensures efficient substitution of the halogen with the azido group while retaining the nitro and chloro substituents. Reaction optimization focuses on solvent choice, temperature control, and stoichiometric ratios to maximize yield and purity .
Q. What safety protocols are essential when handling this compound?
Due to the azide group's thermal instability and potential explosivity, strict safety measures are required:
- Conduct reactions in a fume hood with blast shields.
- Use personal protective equipment (PPE) , including nitrile gloves, safety goggles, and flame-resistant lab coats.
- Avoid exposure to heat, sparks, or friction. Store the compound in a cool, dry place away from reducing agents.
- Implement emergency protocols for spills, including neutralization with sodium hypochlorite (bleach) .
Q. What basic spectroscopic techniques are used for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and aromatic ring integrity.
- FT-IR : Identification of the azide (N₃) stretch (~2100 cm⁻¹) and nitro (NO₂) asymmetric/symmetric stretches (~1520 and 1350 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion validation.
- Elemental Analysis : To verify purity and elemental composition .
Advanced Research Questions
Q. How can SHELX software aid in the crystallographic analysis of this compound?
SHELXL is widely used for small-molecule refinement to model atomic positions, thermal parameters, and electron density. For this compound:
- Use SHELXD for phase determination via direct methods, leveraging heavy atoms (e.g., chlorine).
- Refinement in SHELXL includes constraints for the azide group’s geometry and anisotropic displacement parameters.
- Validate the structure using R-factors and residual density maps. SHELX’s robustness with high-resolution data makes it ideal for resolving positional disorder in nitro or azide groups .
Q. How can researchers resolve contradictions in reaction outcomes, such as unexpected products in cycloaddition reactions?
Discrepancies (e.g., forming triazolines vs. triazoles) often arise from reaction condition variability :
- Solvent Effects : Polar solvents (e.g., deep eutectic solvents) favor dipolar cycloadditions, while nonpolar media may stabilize intermediates.
- Temperature Control : Elevated temperatures promote azide decomposition, leading to side products.
- Spectroscopic Monitoring : Use in situ FT-IR or HPLC-MS to track azide consumption and intermediate formation.
- Computational Modeling : DFT calculations to predict regioselectivity and transition states .
Q. What advanced applications does this compound have in click chemistry and bioconjugation?
The azide group enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for:
- Biomolecule Tagging : Site-specific labeling of proteins or nucleic acids.
- Polymer Functionalization : Creating dendrimers or hydrogels with controlled crosslinking.
- Heterocycle Synthesis : Reactions with strained alkynes (e.g., bicyclononynes) yield stable triazoles under mild conditions. Note : The electron-withdrawing chloro and nitro groups enhance azide reactivity in Huisgen cycloadditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
